ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
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Overview
Description
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that features a thiophene ring, a benzothiazole moiety, and a dioxole ring
Mechanism of Action
Target of action
Thiophene derivatives, such as the thiophene-2-carbonyl group in this compound, are often used in the development of drugs due to their diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The compound’s interaction with its targets could involve the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals interactions) or covalent bonds, depending on the specific target and the functional groups present in the compound .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have been found to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure and the functional groups present. For example, the presence of polar groups can enhance solubility in water and improve bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain molecules in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and affect its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines to form the thiophene-2-carbonylimino intermediate. This intermediate is then reacted with a benzothiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce thiophene alcohols.
Scientific Research Applications
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbonitrile share the thiophene ring structure.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol have similar benzothiazole moieties.
Dioxole Derivatives: Compounds like 1,3-dioxolane and 1,3-dioxane feature the dioxole ring.
Uniqueness
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties
Biological Activity
Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives which are known for their diverse biological activities. The specific structure of this compound includes a benzothiazole core linked to a dioxole moiety and a thiophene group. This unique arrangement is hypothesized to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole-2-thiol derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably:
- Compound 7e exhibited potent activity against several cancer lines:
- SKRB-3 : IC50 = 1.2 nM
- SW620 : IC50 = 4.3 nM
- A549 : IC50 = 44 nM
- HepG2 : IC50 = 48 nM
These compounds induced apoptosis in HepG2 cells through a concentration-dependent mechanism, suggesting that this compound may exhibit similar properties due to structural similarities with these active derivatives .
Antiviral Activity
Benzothiazole derivatives have also been investigated for antiviral properties. In vitro studies indicated that certain benzothiazole compounds showed significant antiviral activity against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication pathways . The potential for this compound to inhibit viral enzymes or interfere with viral entry remains an area for further investigation.
The mechanisms by which benzothiazole derivatives exert their biological effects typically involve:
- Apoptosis Induction : Many compounds promote programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism or viral replication.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various derivatives related to this compound:
Compound | Cancer Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 7e | SKRB-3 | 1.2 | Apoptosis induction |
Compound 7e | SW620 | 4.3 | Cell cycle arrest |
Compound 7e | A549 | 44 | Enzyme inhibition |
Compound 7e | HepG2 | 48 | Apoptosis induction |
These findings underscore the potential for further development of this compound as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXLJJILJUQISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.